The Strategic Utility of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol in Medicinal Chemistry
The Strategic Utility of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol in Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8)
Executive Summary & Chemical Logic
In modern drug discovery, the architectural rigidification of flexible pharmacophores is a primary strategy for improving target affinity and metabolic stability. (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS 1040278-91-8) serves as a highly privileged, multifunctional building block designed specifically for this purpose.
The structural logic of this compound is defined by three orthogonal functional handles:
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The C4-Bromine: A highly reactive electrophilic handle primed for palladium-catalyzed cross-coupling.
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The C3-Hydroxymethyl Group: A versatile moiety that can act as a hydrogen bond donor/acceptor, or be oxidized/alkylated to extend the scaffold.
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The C5-Methyl Group: A small lipophilic vector that provides a steric shield, influencing the torsion angle of any substituent installed at C4, which is critical for fitting into tight hydrophobic binding pockets (e.g., kinase hinge regions).
Quantitative Physicochemical Profile
To facilitate computational modeling and lead optimization, the foundational properties of the core scaffold are summarized below[1]:
| Property | Value |
| Chemical Name | (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol |
| CAS Number | 1040278-91-8 |
| Molecular Formula | C5H6BrNO2 |
| Molecular Weight | 192.01 g/mol |
| SMILES String | Cc1onc(CO)c1Br |
| LogP (Predicted) | ~0.8 - 1.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area (TPSA) | 46.3 Ų |
Bioisosteric Causality: Why the Isoxazole Core?
The selection of an isoxazole scaffold over traditional phenyl or aliphatic rings is rarely arbitrary. Isoxazoles are widely recognized as premier bioisosteres for amides, esters, and carboxylic acids[2].
The Causality of the Scaffold: Amide bonds are highly susceptible to enzymatic hydrolysis by amidases and proteases in vivo. By employing a scaffold-hopping approach to replace an amide with an isoxazole ring, medicinal chemists can maintain the required hydrogen-bonding network (via the nitrogen and oxygen heteroatoms) while drastically improving the metabolic half-life of the molecule. Furthermore, the isoxazole ring possesses a unique dipole moment that can improve aqueous solubility compared to purely carbocyclic analogs[2].
Fig 1: Logical framework of isoxazole-mediated bioisosteric replacement.
Mechanistic Derivatization Pathways
The synthetic utility of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol lies in its orthogonal reactivity. The C4 position of the isoxazole ring is the most electron-rich, making it the natural site for electrophilic halogenation during the synthesis of the core building block[3]. Once the bromine is installed, the polarity is reversed, creating an ideal substrate for transition-metal-catalyzed cross-coupling.
Simultaneously, the C3-hydroxymethyl group can be independently manipulated without interfering with the C4-bromine, allowing for divergent synthesis of complex libraries.
Fig 2: Mechanistic derivatization pathways for CAS 1040278-91-8.
Self-Validating Experimental Protocol: C4 Suzuki-Miyaura Cross-Coupling
To functionalize the C4 position while preserving the C3-hydroxymethyl group, a highly controlled Suzuki-Miyaura cross-coupling is utilized[4].
Causality of Design: The C4-bromo position is sterically hindered by the adjacent C3 and C5 substituents. To overcome this steric bulk and prevent competitive protodehalogenation, a palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, is selected. The specific bite angle of the dppf ligand accelerates the reductive elimination step, ensuring high turnover rates.
Step-by-Step Methodology
Step 1: Reagent Assembly & Degassing
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Charge a Schlenk flask with (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
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Causality: K₂CO₃ is chosen over stronger bases (e.g., KOtBu) to prevent base-catalyzed ring-opening of the isoxazole or unwanted deprotonation of the primary alcohol.
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Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture by sparging with N₂ for 15 minutes.
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Causality: Water is essential to solubilize the base and form the reactive boronate complex. Degassing prevents the oxidative homocoupling of the boronic acid and protects the active Pd(0) species.
Step 2: Catalyst Addition & Reaction Execution
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Add Pd(dppf)Cl₂ (0.05 eq) under a positive N₂ stream. Seal the flask and heat to 80°C for 4–6 hours.
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Causality: Heating to 80°C provides the optimal thermodynamic energy for oxidative addition into the C(sp²)-Br bond without inducing thermal decomposition of the heterocycle.
Step 3: In-Process Control (IPC) & Self-Validation
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At t = 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
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Validation Metrics: The reaction is deemed successful and complete when the starting material peak (m/z 192/194 [M+H]⁺, exhibiting a classic 1:1 isotopic pattern for bromine) is <5% by UV integration, and the product mass [M+H]⁺ is the dominant peak. If starting material persists, the system validates the need for a spike of an additional 0.02 eq of Pd catalyst and 0.2 eq of boronic acid.
Step 4: Workup & Isolation
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Cool the reaction to room temperature, dilute with EtOAc, and wash with brine to remove the aqueous base and inorganic salts.
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Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Analytical Validation Standards
To ensure the structural integrity of the synthesized derivatives, rigorous analytical validation is required.
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¹H NMR (400 MHz, CDCl₃): The successful functionalization of the C4 position is most easily tracked by the chemical shifts of the adjacent groups. In the starting material, the C5-methyl singlet typically appears around δ 2.4 ppm, and the C3-hydroxymethyl protons around δ 4.6 ppm. Upon successful cross-coupling, these peaks will undergo a distinct shift due to the new anisotropic shielding environment provided by the newly installed C4-aryl or heteroaryl group.
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HPLC Purity: A standard reverse-phase gradient (e.g., 5% to 95% MeCN in H₂O with 0.1% Formic Acid over 10 minutes) should yield a single sharp peak with >95% Area Under Curve (AUC) at 254 nm, confirming the absence of des-bromo impurities.
References
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